molecular formula C7H5F2NO2 B1391569 Methyl 3,5-difluoroisonicotinate CAS No. 1214324-60-3

Methyl 3,5-difluoroisonicotinate

Cat. No.: B1391569
CAS No.: 1214324-60-3
M. Wt: 173.12 g/mol
InChI Key: KWIDGXWPVZEPDB-UHFFFAOYSA-N
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Description

Methyl 3,5-difluoroisonicotinate is an organic compound with the molecular formula C7H5F2NO2. It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 3 and 5 on the pyridine ring are replaced by fluorine atoms, and the carboxylic acid group is esterified with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-difluoroisonicotinate can be synthesized through several methods. One common approach involves the esterification of 3,5-difluoroisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-difluoroisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,5-difluoroisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,5-difluoroisonicotinate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity by altering its electronic properties and steric interactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dichloroisonicotinate: Similar to methyl 3,5-difluoroisonicotinate but with chlorine atoms instead of fluorine.

    Methyl 3,5-dibromoisonicotinate: Contains bromine atoms at positions 3 and 5 on the pyridine ring.

    Methyl 3,5-diiodoisonicotinate: Features iodine atoms at the same positions.

Uniqueness

This compound is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Fluorine atoms are highly electronegative, which can enhance the compound’s stability and reactivity. Additionally, the small size of fluorine atoms allows for minimal steric hindrance, making the compound suitable for various applications .

Properties

IUPAC Name

methyl 3,5-difluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIDGXWPVZEPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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